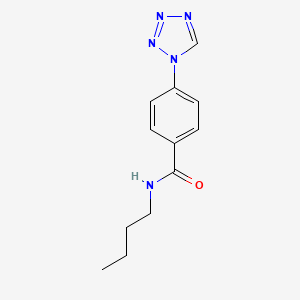

N-butyl-4-(1H-tetrazol-1-yl)benzamide

Descripción

Historical Context and Evolution of Tetrazole and Benzamide (B126) Scaffolds in Medicinal Chemistry and Materials Science Research

The structural foundation of N-butyl-4-(1H-tetrazol-1-yl)benzamide is built upon two critical and historically significant chemical moieties: the tetrazole ring and the benzamide scaffold.

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, was first synthesized in 1885 by Swedish chemist J.A. Bladin. nih.gov For decades after its discovery, it remained a chemical curiosity. However, from the mid-20th century, the tetrazole functional group garnered significant attention in medicinal chemistry, primarily for its role as a bioisostere for the carboxylic acid group. nih.govnih.gov This means that the tetrazole ring can mimic the spatial and electronic properties of a carboxylic acid in biological systems, often leading to improved metabolic stability, increased lipophilicity, and better bioavailability of drug candidates. nih.govbohrium.com This bioisosteric relationship has been a primary driver for its incorporation into a multitude of therapeutic agents, spanning a wide range of applications including antihypertensive, antiallergic, antibacterial, and anticancer drugs. nih.govnih.govnih.gov Beyond its medicinal applications, the high nitrogen content and inherent stability of the tetrazole ring have made it a subject of interest in materials science, particularly in the development of high-energy materials, explosives, and gas-generating agents for applications like rocket propellants. nih.govresearchgate.net

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is another cornerstone of medicinal chemistry. researchgate.net Benzamide derivatives are prevalent in a vast array of pharmaceutical compounds and are recognized for their broad spectrum of biological activities. beilstein-journals.org These activities include, but are not limited to, anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.net The versatility of the benzamide moiety stems from the relative ease with which its aromatic ring and amide group can be substituted, allowing for the fine-tuning of its pharmacological profile. This adaptability has cemented the benzamide scaffold as a "privileged structure" in drug discovery, a core molecular framework that is capable of binding to multiple biological targets. beilstein-journals.org While its primary role has been in the pharmaceutical arena, the structural rigidity and potential for hydrogen bonding of the benzamide unit have also led to its exploration in the design of polymers and other advanced materials. researchgate.net

The convergence of these two powerful scaffolds in the form of tetrazole-containing benzamides represents a strategic approach in modern chemical research, aiming to synergize the advantageous properties of both moieties to create novel molecules with enhanced performance characteristics.

The Significance of N-butyl-4-(1H-tetrazol-1-yl)benzamide within the Broader Chemical Space of Tetrazole-Containing Benzamides

While specific research focusing exclusively on N-butyl-4-(1H-tetrazol-1-yl)benzamide is not extensively documented in publicly available literature, its significance can be inferred from structure-activity relationship (SAR) studies on analogous compounds. The combination of the tetrazole and benzamide motifs creates a unique chemical space with considerable potential for biological activity.

The position of the tetrazole ring at the para-position of the benzamide is a common feature in many biologically active molecules. This substitution pattern provides a rigid and linear molecular geometry that can be crucial for binding to specific receptor sites. The N-butyl group attached to the amide nitrogen introduces a flexible, lipophilic chain. Variations in the length and nature of this alkyl substituent are known to significantly influence the pharmacokinetic and pharmacodynamic properties of related compounds. For instance, in a series of benzamide derivatives studied for antileukotriene activity, the nature of the alkyl group was found to be critical for potent antagonist activity. nih.gov

Research on related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has demonstrated their potential as potent agonists for G protein-coupled receptor-35 (GPR35), a target implicated in pain, inflammation, and metabolic diseases. nih.govlookchem.com In these studies, the tetrazolylphenyl group was a key pharmacophore, and modifications to the benzamide portion were used to optimize potency. For example, the introduction of methoxy (B1213986) and fluoro groups on the benzoyl ring of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide led to compounds with high agonistic potency. nih.gov This highlights the importance of the interplay between the tetrazole-bearing ring and the substituted benzamide moiety in achieving desired biological effects.

Table 1: Physicochemical Properties of Related Tetrazole-Benzamide Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reported Activity |

|---|---|---|---|

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | C15H12BrN5O2 | 386.20 | GPR35 Agonist (EC50 = 0.059 µM) nih.govlookchem.com |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | C15H11BrFN5O2 | 404.19 | GPR35 Agonist (EC50 = 0.041 µM) nih.govlookchem.com |

| N-[4-(1H-tetrazol-5-yl)phenyl]benzamide | C14H11N5O | 265.27 | Intermediate in synthesis thieme-connect.com |

Current Research Landscape and Unexplored Avenues for N-butyl-4-(1H-tetrazol-1-yl)benzamide Analogues

The current research landscape for tetrazole-containing benzamides is vibrant and focused on exploring their therapeutic potential across various disease areas. The general synthetic accessibility of these compounds allows for the creation of diverse chemical libraries for high-throughput screening. bohrium.comresearchgate.net

Current Research Focus:

Anticancer Agents: The tetrazole moiety is increasingly being incorporated into potential anticancer agents. nih.gov The ability of the tetrazole ring to mimic a carboxylic acid can be exploited to design inhibitors of enzymes that recognize carboxylate substrates.

G-Protein Coupled Receptor (GPCR) Modulators: As evidenced by the research on GPR35 agonists, tetrazole-benzamide scaffolds are promising for targeting GPCRs, a large family of receptors involved in numerous physiological processes. nih.gov

Enzyme Inhibitors: The structural features of tetrazole-benzamides make them suitable candidates for designing inhibitors of various enzymes, such as urease. researchgate.net

Unexplored Avenues for N-butyl-4-(1H-tetrazol-1-yl)benzamide Analogues:

Given the limited specific data on N-butyl-4-(1H-tetrazol-1-yl)benzamide, several avenues for future research on its analogues remain open:

Systematic Variation of the N-Alkyl Group: A systematic exploration of the N-alkyl substituent (e.g., varying chain length, branching, and introducing cyclic or aromatic moieties) could lead to the discovery of analogues with optimized pharmacokinetic properties and enhanced biological activity.

Substitution on the Benzoyl Ring: The introduction of various substituents (e.g., halogens, alkoxy, nitro, or amino groups) at different positions on the benzoyl ring could significantly modulate the electronic properties and biological activity of the molecule. Structure-activity relationship studies on such analogues could reveal key interactions with biological targets.

Exploration of Different Tetrazole Isomers: The synthesis and biological evaluation of the corresponding N-butyl-4-(2H-tetrazol-2-yl)benzamide isomer would be a valuable endeavor to understand the impact of the tetrazole ring's point of attachment on activity.

Materials Science Applications: While medicinal chemistry is a primary focus, the potential of these compounds in materials science is largely unexplored. The rigid-flexible nature of N-butyl-4-(1H-tetrazol-1-yl)benzamide analogues could make them interesting candidates for the development of liquid crystals, polymers with specific thermal or optical properties, or as components in coordination polymers. nih.gov

Table 2: Potential Research Directions for Analogues of N-butyl-4-(1H-tetrazol-1-yl)benzamide

| Modification Strategy | Rationale | Potential Applications |

|---|---|---|

| Varying N-Alkyl Chain | Modulate lipophilicity and pharmacokinetic profile | Drug discovery (e.g., improved oral bioavailability) |

| Benzoyl Ring Substitution | Fine-tune electronic properties and target binding | Medicinal chemistry (e.g., enhanced potency and selectivity) |

| Synthesis of Tetrazole Isomers | Investigate the influence of regioisomerism on activity | Fundamental SAR studies, potential for novel biological activities |

| Polymerization/Self-Assembly Studies | Explore potential for ordered structures | Materials science (e.g., liquid crystals, functional polymers) |

Structure

3D Structure

Propiedades

IUPAC Name |

N-butyl-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-2-3-8-13-12(18)10-4-6-11(7-5-10)17-9-14-15-16-17/h4-7,9H,2-3,8H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQVQHSXNRCAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Butyl 4 1h Tetrazol 1 Yl Benzamide

Established Synthetic Pathways for the Core Molecular Framework

Tetrazole Ring Formation via [3+2]-Dipolar Cycloaddition Reactions

The construction of the 5-substituted 1H-tetrazole ring is most commonly achieved through a [3+2] cycloaddition reaction. nih.gov This reaction typically involves an organic nitrile and an azide (B81097) source. nih.govyoutube.com For the synthesis of the core of N-butyl-4-(1H-tetrazol-1-yl)benzamide, a key intermediate is 4-(1H-tetrazol-1-yl)benzonitrile. The tetrazole ring is formed by the reaction of a nitrile with sodium azide. organic-chemistry.org This cycloaddition is often catalyzed by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide anion. youtube.com The reaction proceeds through a stepwise mechanism involving the formation of an open-chain intermediate that subsequently cyclizes to form the aromatic tetrazole ring. youtube.com

A variety of catalysts can be employed to facilitate this transformation, including zinc salts, which are effective in aqueous media. organic-chemistry.org The use of water as a solvent is advantageous as it is environmentally benign and can minimize the risk of explosion associated with hydrazoic acid. organic-chemistry.org

Table 1: Selected Catalysts for Tetrazole Synthesis from Nitriles

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zinc Bromide | Water | 100 | Varies | High | organic-chemistry.org |

| Ammonium Chloride | DMF | Heating | Several hours | 22 (for benzonitrile) | youtube.com |

| L-proline | --- | --- | Short | Excellent | organic-chemistry.org |

| Iodine | --- | --- | --- | Good | organic-chemistry.org |

Amide Bond Formation and Coupling Strategies for the Benzamide (B126) Moiety

The formation of the benzamide linkage is another critical step in the synthesis of the title compound. This can be achieved through several well-established methods. A common approach involves the coupling of a carboxylic acid derivative with an amine. In the context of N-butyl-4-(1H-tetrazol-1-yl)benzamide synthesis, this would entail the reaction between 4-(1H-tetrazol-1-yl)benzoic acid and n-butylamine.

To facilitate this amide bond formation, the carboxylic acid is typically activated. Standard coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of hydroxybenzotriazole (B1436442) (HOBt) are frequently used. nih.gov The reaction is generally carried out in an inert solvent like N,N-dimethylformamide (DMF) at room temperature. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride. For instance, 4-(1H-tetrazol-1-yl)benzoic acid can be treated with a chlorinating agent like thionyl chloride to form 4-(1H-tetrazol-1-yl)benzoyl chloride. This activated intermediate can then readily react with n-butylamine to yield the desired N-butyl-4-(1H-tetrazol-1-yl)benzamide. This method is often efficient and leads to high yields of the final product.

Advanced Catalysis and Reaction Condition Optimization in N-butyl-4-(1H-tetrazol-1-yl)benzamide Synthesis

To improve the efficiency, sustainability, and yield of the synthesis of N-butyl-4-(1H-tetrazol-1-yl)benzamide, modern catalytic techniques and optimized reaction conditions have been explored.

Microwave-Assisted Synthesis for Improved Reaction Efficiency

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net In the synthesis of tetrazole derivatives, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net The microwave-assisted synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in solvents like DMF has been shown to be highly efficient. organic-chemistry.org This methodology can be directly applied to the synthesis of the tetrazole core of N-butyl-4-(1H-tetrazol-1-yl)benzamide. Similarly, amide bond formation can also be expedited using microwave irradiation, providing a greener and more efficient synthetic route. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Tetrazole Synthesis | Conventional Heating | Hours | Moderate to High | youtube.com |

| Tetrazole Synthesis | Microwave Irradiation | Minutes | High to Excellent | organic-chemistry.org |

| Amide Synthesis | Conventional Heating | Hours | Good | nih.gov |

Application of Heterogeneous Catalysts and Nanoparticle Catalysis

The use of heterogeneous catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced environmental impact. thieme-connect.comrsc.org In tetrazole synthesis, various heterogeneous catalysts have been investigated. Zeolites, such as ZSM-5, have been successfully employed as catalysts for the three-component synthesis of tetrazoles. thieme-connect.com These catalysts are recoverable and retain their activity over multiple cycles. thieme-connect.com

Nanomaterial-based catalysts are also gaining prominence due to their high surface-area-to-volume ratio and unique catalytic properties. rsc.orgresearchgate.net For instance, platinum nanoparticles supported on vulcan carbon have been demonstrated to be highly efficient and reusable heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net Magnetic nanoparticles functionalized with catalytic species, such as copper complexes, also provide an effective and easily separable catalytic system for tetrazole synthesis. rsc.org These advanced catalytic systems could be readily adapted for the large-scale and environmentally friendly production of N-butyl-4-(1H-tetrazol-1-yl)benzamide.

Regioselective Synthesis and Isomeric Control in Tetrazole Derivatives

When substituting the tetrazole ring, particularly at the nitrogen atoms, the formation of regioisomers is a common challenge. The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products. rsc.org Achieving regioselective synthesis to obtain the desired N-1 substituted isomer, as in N-butyl-4-(1H-tetrazol-1-yl)benzamide, is crucial.

The regioselectivity of the N-alkylation of tetrazoles can be influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the reaction conditions. rsc.org In some cases, the 2,5-disubstituted tetrazole is the preferentially formed product. rsc.org However, specific synthetic strategies can be employed to favor the formation of the 1-substituted isomer. For instance, the reaction of primary amines with triethyl orthoformate and sodium azide in an acidic medium has been reported as a convenient method for the synthesis of 1-substituted tetrazoles. researchgate.net Furthermore, catalyst-free regioselective 1,6-aza-Michael addition reactions of tetrazoles with para-quinone methides have been developed, showcasing the possibility of controlling regioselectivity through careful reaction design. acs.org For the synthesis of N-butyl-4-(1H-tetrazol-1-yl)benzamide, a potential regioselective route could involve the [3+2] cycloaddition of an N-butylated azide equivalent with 4-cyanobenzamide, or a carefully controlled N-alkylation of the pre-formed 4-(1H-tetrazol-5-yl)benzamide.

Chemical Reactivity and Functionalization Potential of N-butyl-4-(1H-tetrazol-1-yl)benzamide

The chemical reactivity of N-butyl-4-(1H-tetrazol-1-yl)benzamide is primarily dictated by its three main functional components: the amide linkage, the phenyl ring, and the tetrazole moiety.

Hydrolytic Stability of the Amide Bond

The amide bond in N-butyl-4-(1H-tetrazol-1-yl)benzamide is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(1H-tetrazol-1-yl)benzoic acid and n-butylamine. Generally, amides are relatively stable and require vigorous conditions for cleavage, such as heating in the presence of strong acids or bases. arkat-usa.orgkhanacademy.orgyoutube.com

Table 2: General Conditions for Amide Bond Hydrolysis

| Condition | Reagents | Products | Relative Rate |

| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄, HCl), heat | 4-(1H-Tetrazol-1-yl)benzoic acid + Butylammonium salt | Moderate to Slow |

| Base-Promoted | H₂O, OH⁻ (e.g., NaOH, KOH), heat | 4-(1H-Tetrazol-1-yl)benzoate salt + n-Butylamine | Moderate to Slow |

It is important to note that tertiary amides are generally more resistant to hydrolysis than primary and secondary amides. arkat-usa.org

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The benzene (B151609) ring in N-butyl-4-(1H-tetrazol-1-yl)benzamide is substituted with two groups: the N-butylcarboxamido group (-CONHCH₂CH₂CH₂CH₃) and the tetrazol-1-yl group. The interplay of the electronic effects of these substituents governs the feasibility and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Given the opposing directing effects of the two substituents (the amide group directing ortho to its position, and the tetrazole group likely directing meta to its position), a mixture of products would be anticipated in an electrophilic substitution reaction. The positions ortho to the activating amide group are also meta to the deactivating tetrazole group, making them the most likely sites for substitution.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on N-butyl-4-(1H-tetrazol-1-yl)benzamide

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-butyl-3-nitro-4-(1H-tetrazol-1-yl)benzamide |

| Halogenation | Br₂, FeBr₃ | N-butyl-3-bromo-4-(1H-tetrazol-1-yl)benzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely no reaction due to deactivation by the tetrazole group and potential complexation of the Lewis acid with the amide and tetrazole nitrogens. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Likely no reaction for similar reasons as acylation. |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of N-butyl-4-(1H-tetrazol-1-yl)benzamide, the tetrazole ring is electron-withdrawing, which could potentially facilitate NAS if a suitable leaving group were present on the ring. However, the parent molecule does not possess a typical leaving group like a halogen.

For NAS to occur, a precursor such as a halo-substituted version of the compound, for example, N-butyl-2-chloro-4-(1H-tetrazol-1-yl)benzamide, would be necessary. In such a case, the electron-withdrawing nature of the adjacent tetrazole and amide groups would activate the chloro-substituent towards nucleophilic attack.

In the absence of a leaving group, the benzene ring is generally unreactive towards nucleophiles. The tetrazine ring system, a related nitrogen-rich heterocycle, has been shown to undergo dynamic nucleophilic aromatic substitution, suggesting that under certain conditions, the tetrazole ring itself could be involved in such transformations, though this is less common for tetrazoles attached to a benzene ring. nih.gov

Sophisticated Structural Characterization and Conformational Analysis of N Butyl 4 1h Tetrazol 1 Yl Benzamide

Advanced Spectroscopic Methodologies for Structural Validation

Spectroscopic analysis is fundamental to confirming the molecular structure of N-butyl-4-(1H-tetrazol-1-yl)benzamide in both solution and solid states. High-resolution NMR, FT-IR, and mass spectrometry collectively offer an unambiguous validation of the compound's identity and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the precise chemical environment of each proton and carbon atom within the N-butyl-4-(1H-tetrazol-1-yl)benzamide molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the butyl chain, the aromatic ring, the amide proton, and the unique proton of the tetrazole ring. The butyl group protons typically appear as a triplet for the terminal methyl (CH₃) group and multiplets for the methylene (B1212753) (CH₂) groups. The aromatic protons on the benzamide (B126) ring exhibit distinct splitting patterns, usually as doublets, due to their ortho and meta coupling. A key signal is the singlet corresponding to the C-H proton of the tetrazole ring, which resonates in a downfield region due to the electron-withdrawing nature of the nitrogen atoms. The amide N-H proton also appears as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The spectrum shows distinct signals for the four carbons of the butyl group, the carbons of the benzene (B151609) ring, the carbonyl carbon of the amide, and the carbon atom within the tetrazole ring. The carbonyl carbon is typically observed at a significant downfield shift (around 165-170 ppm), while the tetrazole carbon appears in the aromatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table presents predicted chemical shift values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Tetrazole-CH | 9.0 - 9.5 | 140 - 145 |

| Aromatic-CH (ortho to C=O) | 7.9 - 8.2 | 128 - 132 |

| Aromatic-CH (ortho to Tetrazole) | 7.6 - 7.9 | 120 - 125 |

| Amide-NH | 8.2 - 8.7 (broad) | - |

| N-CH₂ | 3.3 - 3.6 | 40 - 45 |

| -CH₂- | 1.5 - 1.7 | 31 - 35 |

| -CH₂- | 1.3 - 1.5 | 19 - 23 |

| -CH₃ | 0.9 - 1.0 | 13 - 15 |

| C=O | - | 165 - 170 |

| Aromatic-C (ipso to C=O) | - | 135 - 140 |

| Aromatic-C (ipso to Tetrazole) | - | 138 - 142 |

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in N-butyl-4-(1H-tetrazol-1-yl)benzamide by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

The FT-IR spectrum exhibits several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a sharp peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butyl chain are found in the 2800-3100 cm⁻¹ range. Vibrations associated with the tetrazole ring, including C=N and N=N stretching, contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Key FT-IR Vibrational Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C=N / N=N Stretch (Tetrazole) | 1380 - 1500 | Medium |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound, as well as insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₁₂H₁₅N₅O).

The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation pattern often involves the cleavage of the amide bond, leading to fragments corresponding to the butylamine cation and the 4-(1H-tetrazol-1-yl)benzoyl cation. Further fragmentation of the butyl group (loss of alkyl radicals) and the benzoyl moiety can also be observed, providing corroborative evidence for the proposed structure.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

The crystal structure of N-butyl-4-(1H-tetrazol-1-yl)benzamide would be expected to reveal a network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. A key interaction is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule, often leading to the formation of one-dimensional chains or tapes.

Additionally, the nitrogen-rich tetrazole ring and the electron-rich benzamide aromatic system can participate in other non-covalent interactions. These may include C-H···N interactions involving the tetrazole nitrogen atoms and π-π stacking interactions between adjacent aromatic rings. These collective interactions contribute significantly to the stability and properties of the crystalline solid.

Tautomerism and Isomerism in the 1H-Tetrazole Moiety and their Implications for Research

The tetrazole moiety within N-butyl-4-(1H-tetrazol-1-yl)benzamide is a critical determinant of its physicochemical properties and biological interactions. This heterocyclic ring system is characterized by the potential for tautomerism and isomerism, phenomena that have significant implications for its synthesis, characterization, and application in research.

The parent tetrazole ring can theoretically exist in three tautomeric forms: the 1H-, 2H-, and 5H-tetrazoles. researchgate.netwikipedia.org However, theoretical calculations have shown that the 5H-isomer possesses significantly higher energy (approximately 20 kcal·mol⁻¹) compared to the other two, rendering it unstable and experimentally undetected. researchgate.net Consequently, for substituted tetrazoles, the equilibrium between the 1H- and 2H-tautomers is of primary importance. thieme-connect.comresearchgate.net

In the case of 5-substituted 1H-tetrazoles, which are structurally related to the tetrazole portion of the title compound, the 1H- and 2H-tautomers can coexist in an equilibrium. thieme-connect.com In solution, these forms are often present in an approximately 1:1 ratio. thieme-connect.comnih.gov The specific position of the proton has a profound effect on the electronic distribution, lipophilicity, and hydrogen bonding capabilities of the molecule. The stability of these tautomers can be influenced by the phase; for instance, in the gas phase, the 2H-tautomer is generally more stable, whereas in the solid phase, the 1H-tautomer tends to be the predominant form. wikipedia.orgnih.gov

This tautomerism is a key factor in the role of tetrazoles as bioisosteres of carboxylic acids, a common application in medicinal chemistry. nih.govresearchgate.net The ability of the tetrazole ring to present a proton on different nitrogen atoms allows it to mimic the hydrogen-bonding environment of a carboxylic acid group, influencing its binding to biological targets. researchgate.net

Beyond prototropic tautomerism, the tetrazole ring can also be involved in a valence isomerization with an azido-imine form, known as azide-tetrazole isomerism. acs.org This equilibrium is highly dependent on factors such as the electronic nature of the substituents, solvent polarity, and temperature. acs.orgresearchgate.net Electron-withdrawing groups tend to favor the open-chain azido isomer, while electron-donating groups generally favor the cyclic tetrazole form. acs.org The polarity of the solvent also plays a crucial role; an increase in solvent polarity typically disfavors the azido form. acs.org

The implications of these isomeric and tautomeric forms for research on N-butyl-4-(1H-tetrazol-1-yl)benzamide are substantial. From a synthetic standpoint, reaction conditions can influence which isomer is preferentially formed or stabilized. In the context of medicinal chemistry and drug design, the specific tautomer present under physiological conditions will dictate the molecule's interaction with its biological target. Different tautomers will have distinct hydrogen bond donor and acceptor patterns, which can lead to different binding affinities and biological activities.

For analytical characterization, the presence of multiple tautomers can complicate the interpretation of spectroscopic data, such as NMR spectra. nih.gov It is crucial to recognize and account for this equilibrium to fully characterize the compound. The dynamic nature of tautomerism means that the molecule may exist as a mixture of interconverting species in solution, which must be considered when studying its conformational properties and biological function.

The following tables summarize the key aspects of tautomerism and isomerism relevant to the tetrazole moiety.

Table 1: Characteristics of Major Tetrazole Tautomers

| Tautomer | Relative Stability (Gas Phase) | Relative Stability (Solid Phase) | Key Structural Feature |

|---|---|---|---|

| 1H-Tetrazole | Less Stable | More Stable wikipedia.org | Proton on N1 position |

| 2H-Tetrazole | More Stable wikipedia.orgnih.gov | Less Stable | Proton on N2 position |

Table 2: Factors Influencing Azide-Tetrazole Equilibrium

| Factor | Favors Tetrazole Form | Favors Azide (B81097) Form | Reference |

|---|---|---|---|

| Substituent Effect | Electron-donating groups | Electron-withdrawing groups | acs.org |

| Solvent Polarity | High polarity | Low polarity | acs.org |

| Temperature | Lower temperatures | Higher temperatures | researchgate.net |

Understanding the nuances of tautomerism and isomerism in the 1H-tetrazole moiety is therefore indispensable for the rigorous scientific investigation of N-butyl-4-(1H-tetrazol-1-yl)benzamide and the rational design of related compounds for various research applications.

Computational Chemistry and Theoretical Investigations into N Butyl 4 1h Tetrazol 1 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecule, which in turn dictate its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining optimized molecular geometries and various electronic properties. For N-butyl-4-(1H-tetrazol-1-yl)benzamide, a DFT study, likely using a basis set such as B3LYP/6-311++G(d,p), would first involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. mdpi.com This process minimizes the energy of the molecule to predict equilibrium bond lengths and angles.

Once the geometry is optimized, various electronic properties can be calculated. The molecular electrostatic potential (MEP) map is a key output, which visualizes the charge distribution across the molecule. In a typical benzamide (B126) derivative, the MEP map would highlight electronegative regions, such as around the oxygen and nitrogen atoms, as sites susceptible to electrophilic attack, while electropositive regions would indicate sites for nucleophilic attack. mdpi.com

Furthermore, DFT calculations can determine atomic charges, such as Mulliken charges, which quantify the partial charge on each atom. This information is vital for understanding intermolecular interactions, like hydrogen bonding, which are critical for biological activity. mdpi.com Studies on related tetrazole and benzamide compounds show excellent agreement between DFT-calculated parameters and experimental data from techniques like X-ray crystallography, validating the accuracy of this theoretical approach. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for N-butyl-4-(1H-tetrazol-1-yl)benzamide This table presents hypothetical data to illustrate typical results from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.24 Å |

| N-H | 1.01 Å | |

| C-N (amide) | 1.36 Å | |

| N-N (tetrazole) | 1.33 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-H | 120.1° | |

| C-C-N (butyl) | 110.5° | |

| Dihedral Angle | Benzene-Amide | 25.8° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. nih.gov Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For N-butyl-4-(1H-tetrazol-1-yl)benzamide, an FMO analysis would calculate the energies of these orbitals and map their distribution across the molecule. In similar aromatic and heterocyclic compounds, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed over the heterocyclic tetrazole ring or the benzamide moiety. mdpi.comnih.gov This analysis helps predict which parts of the molecule are most likely to participate in chemical reactions and biological interactions. nih.gov

Table 2: Illustrative FMO Properties for N-butyl-4-(1H-tetrazol-1-yl)benzamide This table presents hypothetical data to illustrate typical results from an FMO analysis.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.85 | Electron-donating capability |

| ELUMO | -1.92 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.93 | High kinetic stability, low reactivity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is an indispensable tool in drug design for predicting binding affinity and mechanism of action.

Elucidation of Binding Modes with Enzyme Active Sites

To understand how N-butyl-4-(1H-tetrazol-1-yl)benzamide might function as an enzyme inhibitor, molecular docking simulations are performed. These simulations place the compound into the three-dimensional structure of a target enzyme's active site to identify the most stable binding pose. The results reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex. nih.gov

For instance, studies on structurally similar benzamide and tetrazole derivatives have successfully used docking to elucidate their binding modes with enzymes like carbonic anhydrase, cyclooxygenase (COX), and elastase. researchgate.netnih.gov In a hypothetical docking study of N-butyl-4-(1H-tetrazol-1-yl)benzamide with an enzyme, one would expect the amide group to act as a hydrogen bond donor and acceptor, while the tetrazole ring's nitrogen atoms could also form hydrogen bonds. The n-butyl chain and the phenyl ring would likely engage in hydrophobic interactions within a nonpolar pocket of the active site. Identifying these specific interactions with key amino acid residues is the first step in validating a compound as a potential inhibitor. nih.gov

Table 3: Illustrative Docking Interactions of N-butyl-4-(1H-tetrazol-1-yl)benzamide with a Hypothetical Enzyme Active Site This table presents hypothetical data to illustrate typical results from a molecular docking study.

| Interacting Group of Ligand | Amino Acid Residue | Interaction Type | Distance (Å) |

| Amide N-H | Asp 152 | Hydrogen Bond | 2.1 |

| Amide C=O | Arg 120 | Hydrogen Bond | 2.9 |

| Tetrazole N3 | Gln 88 | Hydrogen Bond | 3.0 |

| Phenyl Ring | Phe 210, Trp 213 | Pi-Pi Stacking | 4.5 |

| n-Butyl Chain | Val 115, Leu 198 | Hydrophobic | N/A |

Prediction of Receptor Antagonism and Agonism Mechanisms

Beyond enzyme inhibition, molecular docking is used to predict how a ligand might interact with cell surface receptors, functioning as either an agonist (activating the receptor) or an antagonist (blocking the receptor). This is particularly relevant for G protein-coupled receptors (GPCRs), which are common drug targets.

Computational studies on related compounds have demonstrated that specific interactions can determine the functional outcome. For example, the interaction with a highly conserved aspartic acid residue (Asp 3.32) in aminergic GPCRs is often a hallmark of antagonism. Docking simulations can predict whether N-butyl-4-(1H-tetrazol-1-yl)benzamide can form such critical interactions. By comparing the predicted binding pose and interactions with those of known agonists and antagonists, researchers can formulate a hypothesis about its likely mechanism of action. This in silico prediction is invaluable for prioritizing compounds for further experimental testing in functional assays.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the ligand-protein complex in a simulated physiological environment. nih.gov

An MD simulation of the N-butyl-4-(1H-tetrazol-1-yl)benzamide-target complex, generated from a docking study, would typically be run for a duration of nanoseconds to microseconds. The stability of the complex is assessed by analyzing trajectories, particularly by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the ligand remains securely bound in its initial docked pose. nih.gov

Additionally, Root Mean Square Fluctuation (RMSF) analysis can be performed to identify the flexibility of individual amino acid residues in the protein upon ligand binding. nih.gov These simulations reveal the conformational changes that may occur and confirm that the key interactions predicted by docking are maintained throughout the simulation. This provides a more realistic and robust model of the ligand-target interaction than docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel molecules, thereby guiding the design of compounds with enhanced therapeutic potential.

For the specific compound, N-butyl-4-(1H-tetrazol-1-yl)benzamide, detailed QSAR modeling studies and associated data are not extensively available in the reviewed scientific literature. Typically, a QSAR study would involve the generation of a dataset of structurally related compounds with their corresponding measured biological activities. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties), would then be calculated. Statistical methods are subsequently used to build a model that links these descriptors to the observed activity.

While general QSAR principles are well-established, their application to N-butyl-4-(1H-tetrazol-1-yl)benzamide has not been specifically documented in the available research.

Investigation of Non-Linear Optical (NLO) Properties through Computational Approaches

Non-linear optical (NLO) materials are of significant interest due to their potential applications in technologies such as optical switching, data storage, and telecommunications. Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules, guiding the synthesis of promising candidates. The key parameters that characterize NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ).

A computational investigation into the NLO properties of N-butyl-4-(1H-tetrazol-1-yl)benzamide would typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT). These calculations can determine the optimized molecular geometry and compute the electronic properties that govern the NLO response.

Pre Clinical Investigations of Pharmacological and Biological Activities of N Butyl 4 1h Tetrazol 1 Yl Benzamide

Enzyme Inhibition Studies and Mechanistic Pathways

The benzamide (B126) and tetrazole moieties are present in numerous compounds that are known to interact with various enzymatic targets. These interactions are often central to their therapeutic effects.

Inhibition of Key Enzymes and Molecular Targets in Disease Pathways

While direct enzymatic inhibition studies on N-butyl-4-(1H-tetrazol-1-yl)benzamide are not extensively documented in publicly available literature, the activities of structurally similar compounds provide significant insights into its potential molecular targets.

Benzamide-based compounds have been identified as a promising class of inhibitors for the bacterial cell division protein, FtsZ. researchgate.netnih.gov FtsZ is a crucial and highly conserved protein that forms a ring structure at the site of cell division, making it an attractive target for new antibiotics. researchgate.netnih.gov Inhibition of FtsZ disrupts the formation of this ring and ultimately leads to bacterial cell death. researchgate.net

On the other hand, tetrazole-containing compounds have shown potent inhibitory activity against bacterial DNA topoisomerase IV and DNA gyrase. nih.gov These essential enzymes are responsible for managing the topological state of DNA during replication, and their inhibition leads to catastrophic DNA damage and cell death. nih.gov For instance, a study on novel imide-tetrazole derivatives demonstrated significant inhibition of Staphylococcus aureus DNA topoisomerase IV and gyrase. nih.gov

Furthermore, some triazole derivatives, which are structurally related to tetrazoles, are known to target the fungal enzyme cytochrome P450 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Its inhibition disrupts membrane integrity and leads to fungal cell death. nih.gov

Interaction Mechanisms with Enzyme Active Sites, including Carboxylic Acid Mimicry

The tetrazole ring is a well-established bioisostere of the carboxylic acid group. This means that it can mimic the carboxylic acid moiety in terms of its size, shape, and electronic properties, allowing it to interact with biological targets in a similar manner. This mimicry is a key aspect of the potential mechanism of action for N-butyl-4-(1H-tetrazol-1-yl)benzamide .

The acidity of the tetrazole ring is comparable to that of a carboxylic acid, enabling it to form similar ionic and hydrogen bond interactions within an enzyme's active site. This property is crucial for the activity of many drugs where a carboxylic acid group is essential for binding to the target receptor or enzyme.

In the context of enzyme inhibition, the tetrazole group can participate in key interactions with amino acid residues in the active site. For example, in the case of DNA gyrase and topoisomerase IV, the tetrazole moiety could potentially interact with key amino acid residues and magnesium ions in the enzyme's active site, disrupting its function. nih.gov Similarly, if targeting an enzyme like FtsZ, the benzamide portion of the molecule would likely be responsible for key binding interactions within a specific cleft of the protein, as seen with other benzamide-based FtsZ inhibitors. researchgate.netnih.govnih.gov

Antimicrobial Activity Research in In Vitro Models

The combination of a benzamide and a tetrazole ring in a single molecule suggests a broad potential for antimicrobial activity, leveraging the known properties of both scaffolds.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research on various benzamide and tetrazole derivatives has consistently demonstrated their efficacy against a range of bacterial pathogens.

Gram-Positive Bacteria: Numerous studies have highlighted the potent activity of benzamide derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnanobioletters.com Similarly, various tetrazole derivatives have shown excellent antimicrobial profiles against standard and clinical strains of Gram-positive Staphylococci. nih.govisfcppharmaspire.com One study on novel imide-tetrazoles reported Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/mL against clinical Staphylococcus aureus and Staphylococcus epidermidis strains. nih.gov

Gram-Negative Bacteria: While often more challenging to target due to their outer membrane, some benzamide and tetrazole derivatives have also shown activity against Gram-negative bacteria. nanobioletters.comisfcppharmaspire.comekb.eg For instance, certain N-benzamide derivatives have displayed activity against Escherichia coli. nanobioletters.com Some tetrazole derivatives have also been found to be effective inhibitors of the growth of Gram-negative rods like E. coli and Pseudomonas aeruginosa. nih.gov

Below is a table summarizing the antibacterial activity of related benzamide and tetrazole derivatives against representative bacterial strains, which may suggest the potential activity of N-butyl-4-(1H-tetrazol-1-yl)benzamide .

Table 1: Antibacterial Activity of Structurally Related Compounds

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Imide-tetrazole derivatives | Staphylococcus aureus (clinical) | 0.8 | nih.gov |

| Imide-tetrazole derivatives | Staphylococcus epidermidis (clinical) | 0.8 | nih.gov |

| Imide-tetrazole derivatives | Escherichia coli | 0.4 - 25.6 | nih.gov |

| N-Benzamide derivatives | Bacillus subtilis | 6.25 | nanobioletters.com |

Antifungal Activity Studies

The tetrazole and benzamide scaffolds are also found in compounds with significant antifungal properties. researchgate.netnih.govnih.govnih.gov

Studies on novel benzamide derivatives containing a triazole moiety (structurally similar to tetrazole) have shown good to excellent activity against various phytopathogenic fungi. researchgate.netnih.gov For example, some of these compounds displayed potent activity against Alternaria alternata and Alternaria solani. researchgate.netnih.gov

Furthermore, research into novel tetrazole antifungal agents has yielded compounds with a broad spectrum of activity against pathogenic fungi, including various Candida species and Cryptococcus neoformans. nih.govnih.gov Some of these hybridized compounds exhibited stronger activities than the commonly used antifungal drug, fluconazole. nih.gov

The potential antifungal activity of N-butyl-4-(1H-tetrazol-1-yl)benzamide is supported by these findings, as summarized in the table below.

Table 2: Antifungal Activity of Structurally Related Compounds

| Compound Class | Fungal Strain | Activity (EC50 or MIC in µg/mL) | Reference |

|---|---|---|---|

| N-butyl-benzamide derivatives (triazole-containing) | Alternaria alternata | 1.77 (EC50) | researchgate.netnih.gov |

| N-butyl-benzamide derivatives (triazole-containing) | Alternaria solani | 1.90 - 7.07 (EC50) | researchgate.netnih.gov |

| Hybridized tetrazole-triazole compounds | Candida spp. | Potent activity reported | nih.gov |

Mechanistic Studies of Antimicrobial Action (e.g., Inhibition of Microbial Enzymes)

The antimicrobial action of compounds related to N-butyl-4-(1H-tetrazol-1-yl)benzamide is often rooted in the inhibition of essential microbial enzymes.

As mentioned previously, a primary mechanism for benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ. researchgate.netnih.gov This leads to a failure of cytokinesis and subsequent bacterial cell death. researchgate.net

For tetrazole-containing compounds, a key mechanism of antibacterial action is the inhibition of DNA topoisomerase IV and DNA gyrase. nih.gov By targeting these enzymes, the compounds interfere with DNA replication and repair, leading to lethal DNA damage. nih.gov

In the realm of antifungal activity, the likely mechanism for azole-containing compounds (including tetrazoles and triazoles) is the inhibition of CYP51. nih.gov This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis compromises the structural integrity of the cell membrane, leading to fungal cell death. nih.gov

In Vitro Anticancer and Cytotoxic Activity Investigations

Cytotoxicity on Various Cancer Cell Lines and Cell Growth Inhibition Assays

No data is available in the public domain regarding the cytotoxic effects or cell growth inhibition properties of N-butyl-4-(1H-tetrazol-1-yl)benzamide on any cancer cell lines.

Cellular Mechanistic Insights: DNA Damage Induction and Apoptosis Pathway Modulation

There are no published studies detailing the cellular mechanisms of action for N-butyl-4-(1H-tetrazol-1-yl)benzamide, including any potential for DNA damage induction or modulation of apoptosis pathways. While other benzamide derivatives have been shown to induce apoptosis through mitochondrial pathways, there is no evidence to suggest the same for the specific compound . nih.gov

Exploration of Other Pre-clinical Biological Activities

Anti-inflammatory Effects and Related Molecular Pathways

Information regarding the anti-inflammatory effects of N-butyl-4-(1H-tetrazol-1-yl)benzamide and its interaction with related molecular pathways is not available. Studies on other benzamides have shown anti-inflammatory action through inhibition of NF-κB and TNF-α, but these findings are not specific to N-butyl-4-(1H-tetrazol-1-yl)benzamide. nih.gov

Receptor Modulation and Signaling Pathway Analysis (e.g., Calcium Channel Interactions, FXRα antagonism)

There is no evidence from the conducted searches to suggest that N-butyl-4-(1H-tetrazol-1-yl)benzamide has been investigated for its potential to modulate receptors such as calcium channels or to act as an antagonist for FXRα. Research in these areas has focused on other, structurally different benzamide compounds. nih.govnih.govnih.gov

Structure Activity Relationship Sar and Rational Design Principles for N Butyl 4 1h Tetrazol 1 Yl Benzamide Analogs

Systemic Modification of the N-butyl Side Chain and its Impact on Biological Profiles

The N-butyl side chain of N-butyl-4-(1H-tetrazol-1-yl)benzamide plays a significant role in the molecule's interaction with its biological target. Modifications to this aliphatic chain can profoundly influence the compound's potency, selectivity, and metabolic stability. Key modifications often explored in SAR studies include altering the chain length, introducing branching, and incorporating cyclic structures.

While specific SAR studies on the N-butyl side chain of N-butyl-4-(1H-tetrazol-1-yl)benzamide are not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that variations in this lipophilic tail can modulate binding affinity. For instance, in a series of substituted aminobutyl-benzamides targeting sigma receptors, the positioning of the nitrogen atom within a constrained ring system, which is analogous to modifying the chain's conformation, was found to be critical for high affinity and selectivity. nih.gov Opening the ring of a tetrahydroisoquinolinyl moiety, which increases flexibility, was shown to ablate σ2 affinity. nih.gov

In another study on 8-amino-6-methoxyquinoline-tetrazole hybrids, the nature of the linker between the quinoline (B57606) and tetrazole moieties, which included variations in chain length and lipophilicity, strongly influenced antiplasmodial activity. nih.gov An increase in the lipophilicity and volume of the side chain, such as extending an ethyl side chain to a heptyl side chain, led to improved activity. nih.gov These findings underscore the importance of the size and lipophilicity of the side chain in optimizing interactions within a binding pocket.

Future research on N-butyl-4-(1H-tetrazol-1-yl)benzamide analogs would benefit from a systematic exploration of the N-alkyl chain. A focused library of analogs could be synthesized to probe the effects of:

Chain Length: Varying the number of carbon atoms (e.g., from methyl to hexyl) to determine the optimal length for fitting into a putative hydrophobic pocket of the target protein.

Branching: Introducing methyl or other small alkyl groups on the butyl chain (e.g., isobutyl, sec-butyl, tert-butyl) to explore the steric tolerance of the binding site.

Cyclic Moieties: Replacing the n-butyl group with cyclic structures like cyclobutyl, cyclopentyl, or cyclohexyl to restrict conformational flexibility, which can sometimes lead to an increase in potency and selectivity.

Such studies would provide a clearer understanding of the spatial and electronic requirements of the binding site and guide the design of more potent and selective analogs.

Substituent Effects on the Benzamide (B126) Phenyl Ring and Tetrazole Moiety

In a relevant study on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, the position and nature of substituents on the benzamide phenyl ring were systematically varied, yielding significant insights into the SAR. nih.gov The study revealed that substituents in the para-position generally led to a considerable increase in potency. nih.gov The rank order of potency for para-substituents was found to be: methoxyl > fluoro > chloro > methyl > trifluoromethyl. nih.gov This suggests that an electron-donating group like methoxy (B1213986) at the para-position is highly favorable for agonistic activity. nih.gov

Conversely, for methyl-substituted derivatives, the meta-position was better tolerated than the para-position. nih.gov The study also compared the effects of the same substituent at different positions (ortho, meta, and para). For instance, with a chloro substituent, the order of potency was para > ortho > meta. nih.gov These findings highlight the nuanced interplay between the electronic nature and the spatial location of the substituents in dictating the biological response.

The following interactive data table summarizes the SAR data for substituents on the benzamide phenyl ring of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide analogs. nih.gov

| Substituent | Position | EC50 (μM) |

|---|---|---|

| Methyl | ortho | 2.05 |

| Methyl | meta | 0.86 |

| Methyl | para | 1.33 |

| Chloro | ortho | 0.87 |

| Chloro | meta | 2.18 |

| Chloro | para | 0.52 |

| Fluoro | ortho | 0.35 |

| Fluoro | meta | 0.61 |

| Fluoro | para | 0.45 |

| Methoxyl | ortho | 0.86 |

| Methoxyl | meta | 1.94 |

| Methoxyl | para | 0.059 |

| Trifluoromethyl | meta | 4.60 |

| Trifluoromethyl | para | 3.65 |

Regarding the tetrazole moiety, its substitution can also modulate activity. For example, in the development of AT1 receptor antagonists, the position of the tetrazole ring on a phenyl group was shown to have a dramatic effect on potency, with an ortho-substituted tetrazole being over 50-fold more potent than a meta-substituted analog. nih.gov This emphasizes the importance of the spatial arrangement of the acidic tetrazole group for optimal interaction with the receptor.

Bioisosteric Replacement Strategies for the Tetrazole Ring and their Functional Consequences

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physicochemical characteristics. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering comparable acidity (pKa ≈ 4.5–4.9) but with increased lipophilicity and metabolic stability. drughunter.combohrium.com

The functional consequences of such replacements can be profound. In one study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)benzamide scaffold resulted in a significant enhancement of anticancer activity. nih.gov The resulting tetrazole-containing compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, exhibited potent anti-leukemic activity at nanomolar concentrations. nih.gov This successful application demonstrates that the tetrazole ring can be a superior alternative to other heterocyclic systems in certain molecular contexts.

Other heterocycles have also been explored as bioisosteres for the tetrazole ring or the amide bond it often replaces. For instance, 1,2,4-oxadiazole (B8745197) has been used as a bioisostere for amides in the design of novel benzamide derivatives with fungicidal and insecticidal activities. nih.govnih.gov In the development of AT1 receptor antagonists, 5-oxo-1,2,4-oxadiazole and related thiadiazole rings have been employed as alternatives to the tetrazole ring to improve oral bioavailability by reducing the acidity of the molecule. drughunter.com

The following interactive data table provides examples of bioisosteric replacements for the tetrazole or related functional groups and their observed functional consequences.

| Original Functional Group | Bioisosteric Replacement | Scaffold | Functional Consequence | Reference |

|---|---|---|---|---|

| 1H-1,2,3-Triazole | 1H-Tetrazole | (5-benzylthiazol-2-yl)benzamide | Significantly enhanced anti-leukemic activity. | nih.gov |

| Carboxylic Acid | Tetrazole | Angiotensin II receptor antagonist | 10-fold increase in potency and improved in vivo efficacy. | drughunter.com |

| Amide | 1,2,4-Oxadiazole | Benzamide | Good fungicidal and insecticidal activities. | nih.govnih.gov |

| Tetrazole | 5-oxo-1,2,4-oxadiazole | AT1 receptor antagonist | Improved oral bioavailability due to reduced acidity. | drughunter.com |

Development of Molecular Descriptors and Pharmacophore Models for Optimized Activity and Selectivity

To rationalize the SAR data and guide the design of new, more potent and selective analogs of N-butyl-4-(1H-tetrazol-1-yl)benzamide, computational methods such as the development of molecular descriptors and pharmacophore models are invaluable. These models provide a three-dimensional representation of the essential steric and electronic features required for biological activity.

Similarly, a pharmacophore-based 3D-QSAR (Quantitative Structure-Activity Relationship) model was developed for a series of galloyl benzamide analogs with P-gp inhibitory activity. The model included two hydrogen-bond acceptors, one hydrophobic feature, one hydrogen-bond donor, and two aromatic rings. Such models can be used to predict the activity of novel compounds and to guide the optimization of lead structures.

The development of a pharmacophore model for N-butyl-4-(1H-tetrazol-1-yl)benzamide analogs would likely involve the following key features:

A hydrophobic region: to accommodate the N-butyl side chain.

A hydrogen bond acceptor: corresponding to the carbonyl oxygen of the benzamide group.

An aromatic ring feature: for the benzamide phenyl ring.

A hydrogen bond donor/acceptor feature: representing the tetrazole ring, which can engage in various interactions with the target protein.

Once developed and validated, such a model could be used for virtual screening of compound libraries to identify new hits with the desired activity profile. Furthermore, QSAR studies, which correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity, can provide a deeper understanding of the factors driving potency and selectivity, thereby enabling a more rational approach to the design of optimized analogs.

Advanced Analytical Methodologies and Research Applications for N Butyl 4 1h Tetrazol 1 Yl Benzamide

Chromatographic Techniques for Purity Assessment and Isolation in Research Synthesis

In the synthesis of N-butyl-4-(1H-tetrazol-1-yl)benzamide, achieving high purity is paramount for accurate subsequent analysis and application. Chromatographic techniques are indispensable for both the isolation of the compound from reaction mixtures and the assessment of its purity.

Flash Column Chromatography: This is a primary method for the purification of synthesized organic compounds. rsc.org For a compound like N-butyl-4-(1H-tetrazol-1-yl)benzamide, a typical procedure would involve dissolving the crude reaction product in a minimum amount of a solvent and adsorbing it onto a stationary phase, commonly silica (B1680970) gel (200–300 mesh). rsc.org The compound is then eluted from the column using a solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and petroleum ether. rsc.org The polarity of the eluent is gradually increased to separate the desired product from starting materials, by-products, and other impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC): For rigorous purity assessment, reverse-phase HPLC is the method of choice. This technique offers high resolution and sensitivity, allowing for the detection and quantification of minute impurities. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient and flow rate are optimized to achieve baseline separation of the target compound from any related substances. Detection is commonly performed using a UV detector set at a wavelength where the benzamide (B126) or tetrazole chromophore absorbs maximally.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Flash Chromatography | Silica Gel (200-300 mesh) | Ethyl Acetate/Petroleum Ether | Isolation and Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Ethyl Acetate/Petroleum Ether | Reaction Monitoring & Fraction Analysis |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | Acetonitrile/Water or Methanol/Water | High-Resolution Purity Assessment |

Spectroscopic Methods for Quantitative Analysis in Research Samples

Spectroscopic methods are crucial for the structural elucidation and quantitative analysis of N-butyl-4-(1H-tetrazol-1-yl)benzamide in research samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.

¹H NMR spectra would confirm the presence of the n-butyl group (with characteristic signals for the terminal methyl, and three methylene (B1212753) groups), the aromatic protons of the benzamide ring, and the distinct singlet for the proton on the tetrazole ring.

¹³C NMR spectra would show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the phenyl and tetrazole rings, and the four carbons of the butyl chain. rsc.org For quantitative NMR (qNMR), a certified internal standard is added to a precisely weighed sample, allowing for the accurate determination of the compound's concentration.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups. The spectrum of N-butyl-4-(1H-tetrazol-1-yl)benzamide would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O (carbonyl) stretch, C-N stretching vibrations, and aromatic C-H and C=C stretching from the benzene (B151609) and tetrazole rings. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for quantitative analysis due to the strong UV absorbance of the aromatic rings. nih.govnih.gov A solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), and its absorbance is measured at the wavelength of maximum absorption (λmax). rsc.org According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantification when a calibration curve is established. This method is often employed to determine inhibitor concentration in corrosion studies. rsc.org

| Spectroscopic Technique | Information Obtained | Expected Characteristic Signals for N-butyl-4-(1H-tetrazol-1-yl)benzamide |

| ¹H NMR | Proton environment, molecular structure confirmation | Signals for butyl chain protons, aromatic protons, tetrazole proton, and amide N-H proton. rsc.org |

| ¹³C NMR | Carbon skeleton of the molecule | Resonances for carbonyl carbon, aromatic carbons, tetrazole carbon, and butyl chain carbons. rsc.org |

| FTIR | Presence of functional groups | N-H stretch, C=O stretch, C-N stretch, aromatic C=C and C-H stretches. researchgate.net |

| UV-Vis | Electronic transitions, quantification | Strong absorbance in the UV region due to phenyl and tetrazole chromophores. nih.govrsc.org |

Applications in Material Science Research (e.g., Corrosion Inhibition)

Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are recognized as effective corrosion inhibitors for metals in acidic environments. nih.govbohrium.com The molecular structure of N-butyl-4-(1H-tetrazol-1-yl)benzamide, featuring a tetrazole ring, a benzamide group, and lone pair electrons on nitrogen and oxygen atoms, makes it a promising candidate for corrosion inhibition research. nih.govimist.ma

Mechanism of Inhibition: These inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. bohrium.commdpi.com This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both, and often follows the Langmuir adsorption isotherm. rsc.orgimist.ma The tetrazole and benzamide moieties can act as active centers for adsorption on a metal surface like steel. nih.govbohrium.com

Research Findings on Structurally Similar Compounds: Studies on related heterocyclic compounds demonstrate their potential. For instance, a synthesized drug containing a butyl group and a tetrazole ring showed a high inhibition efficiency of up to 94% for carbon steel in 1.0 M HCl. imist.ma Similarly, various pyrazole (B372694) and quinoxaline (B1680401) derivatives have been reported as effective mixed-type inhibitors, meaning they reduce both the anodic and cathodic corrosion reactions. nih.govrsc.org

Electrochemical Evaluation: The effectiveness of such inhibitors is typically evaluated using electrochemical techniques:

Electrochemical Impedance Spectroscopy (EIS): This method provides information on the charge transfer resistance (Rct). An increase in the Rct value in the presence of the inhibitor indicates the formation of a protective layer on the metal surface. rsc.orgimist.ma

Potentiodynamic Polarization (Tafel Plots): These plots reveal the effect of the inhibitor on the kinetics of the cathodic and anodic reactions. A significant decrease in the corrosion current density (Icorr) in the presence of the inhibitor confirms its efficacy. nih.govrsc.org

The data below, from studies on a related tetrazole-containing compound and a pyrazole-based inhibitor, illustrates the typical performance metrics. nih.govimist.ma

Table: Electrochemical Parameters for a Tetrazole-Containing Inhibitor on Carbon Steel in 1.0 M HCl imist.ma

| Inhibitor Conc. (M) | Icorr (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1056 | - |

| 10⁻⁶ | 417 | 60.5 |

| 10⁻⁵ | 211 | 80.0 |

| 10⁻⁴ | 116 | 89.0 |

Table: Impedance Parameters for a Pyrazole-Based Inhibitor on C38 Steel in 1 M HCl nih.gov

| Inhibitor Conc. (M) | Rct (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | 58 | 158 | - |

| 10⁻⁶ | 105 | 87 | 44.8 |

| 10⁻⁵ | 224 | 41 | 74.1 |

| 10⁻⁴ | 412 | 22 | 85.9 |

Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations often complement experimental work, providing insights into the adsorption mechanism and the relationship between molecular structure and inhibition efficiency. nih.govimist.ma Given these precedents, N-butyl-4-(1H-tetrazol-1-yl)benzamide is a strong candidate for further investigation as a corrosion inhibitor in material science.

Emerging Research Perspectives and Future Avenues for N Butyl 4 1h Tetrazol 1 Yl Benzamide

Potential as Chemical Probes for Elucidating Biological Processes

Chemical probes are essential tools for dissecting complex biological pathways. The unique structural features of N-butyl-4-(1H-tetrazol-1-yl)benzamide make it a promising candidate for development as a chemical probe. The tetrazole moiety, in particular, is a key feature, often serving as a bioisosteric replacement for a carboxylic acid group, which can influence a molecule's interaction with biological targets. nih.govnih.govbeilstein-journals.orgthieme-connect.com

The development of radiolabeled analogs of benzamide (B126) derivatives has demonstrated their utility in mapping the distribution and density of specific receptors in the brain. For instance, a tritium-labeled N-phenyl piperazine (B1678402) analog of benzamide, [(3)H]WC-10, has been characterized as a selective radioligand for dopamine (B1211576) D(3) receptors, enabling in vitro autoradiography studies. nih.gov This approach could be adapted for N-butyl-4-(1H-tetrazol-1-yl)benzamide, where isotopic labeling (e.g., with tritium (B154650) or carbon-14) would allow for its use in binding assays and imaging studies to identify and characterize its molecular targets.

Furthermore, the N-butyl group can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering the core pharmacophore. These tagged probes could be utilized in a variety of applications, including:

Target Identification: By observing which proteins or cellular components the tagged N-butyl-4-(1H-tetrazol-1-yl)benzamide binds to, researchers can identify its direct biological targets.

Cellular Localization Studies: Fluorescently tagged probes would enable the visualization of the compound's distribution within cells, providing insights into its mechanism of action.

High-Throughput Screening: Probe-based assays could be developed to screen for other small molecules that bind to the same target.

The tetrazole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at receptor sites. nih.gov The ability of the four nitrogen atoms in the tetrazole ring to act as hydrogen bond acceptors can lead to specific and strong interactions with biological macromolecules. nih.gov Understanding these interactions is fundamental to designing highly specific and potent chemical probes.

Design and Synthesis of Hybrid Molecules Incorporating N-butyl-4-(1H-tetrazol-1-yl)benzamide Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, or dual-acting capabilities. rsc.org The N-butyl-4-(1H-tetrazol-1-yl)benzamide scaffold is an attractive platform for the design and synthesis of novel hybrid molecules.

The synthesis of such hybrids often involves multi-component reactions (MCRs), which offer an efficient means to generate molecular diversity. beilstein-journals.org For example, the Ugi four-component reaction has been employed to synthesize tetrazole derivatives by combining an amine, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097). nih.gov This approach could be adapted to incorporate the N-butyl-4-(1H-tetrazol-1-yl)benzamide core into larger, more complex structures.

Several strategies for designing hybrid molecules based on this scaffold can be envisioned:

Linking to Other Bioactive Moieties: The benzamide nitrogen or the phenyl ring could serve as attachment points for linking other known pharmacophores. For instance, hybrid molecules incorporating benzimidazole (B57391) have been synthesized, demonstrating promising antimicrobial and antioxidant activities. nih.govrsc.org

Creation of Dimeric Structures: Linking two N-butyl-4-(1H-tetrazol-1-yl)benzamide units together through a suitable linker could lead to molecules with enhanced avidity for their target.

Incorporation into Peptidomimetics: The tetrazole ring can act as a cis-amide bond isostere, making the scaffold suitable for incorporation into peptide-based molecules to improve their metabolic stability. nih.gov

The design of these hybrid molecules can be guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict their binding modes and affinities for specific biological targets. nih.gov

Table 1: Potential Hybrid Molecule Designs Based on the N-butyl-4-(1H-tetrazol-1-yl)benzamide Scaffold

| Hybrid Strategy | Potential Linked Moiety | Therapeutic Area of Interest |

| Pharmacophore Linking | Benzimidazole | Antimicrobial, Antioxidant |

| 1,4-Dihydropyridine | Analgesic | |

| Coumarin | Anticancer | |

| Dimerization | Self-dimerization via linker | Enhanced Target Binding |

| Peptidomimicry | Amino acid or peptide fragments | Various, depending on peptide |

Challenges and Opportunities in the Development of Novel Tetrazole-Benzamide Derivatives for Research Purposes